molecular formula C9H9BrO2 B088685 2-(4-Bromophenyl)-1,3-dioxolane CAS No. 10602-01-4

2-(4-Bromophenyl)-1,3-dioxolane

Cat. No. B088685
CAS RN: 10602-01-4
M. Wt: 229.07 g/mol
InChI Key: ZYIMHOWVWWHLDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)-1,3-dioxolane derivatives involves multi-step reactions starting from basic raw materials like tartaric acid, benzaldehyde, and dimethyl-L-tartrate, employing processes such as benzaldehyde condensation, AlLiH4 reduction, sulfonylation, bromation by LiBr, and advanced esterification (Sun Xiao-qiang, 2009), (J. Irurre, C. Alonso‐Alija, J. Piniella†, A. Alvarez-Larena, 1992).

Molecular Structure Analysis

The molecular structure of these compounds reveals specific conformational features such as preferred conformations with OH⋯Ph interactions, envelope conformations of the dioxolane rings, and the orientation of bromophenyl rings at distinct dihedral angles, contributing to their chemical behavior and reactivity (Hua-quan Liu et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 2-(4-Bromophenyl)-1,3-dioxolane derivatives include bromination, dehydrobromination, and formolysis, leading to the formation of various structurally complex and functionally diverse compounds. These reactions are characterized by high yields and the formation of compounds with significant chemical and biological properties (R. Carlson et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, crystallinity, and solubility, are crucial for their application in different chemical synthesis processes. Detailed characterization through techniques like X-ray crystallography provides insights into their structural dimensions, confirming their composition and purity (Song Jun-song, 2010).

Chemical Properties Analysis

The chemical properties of 2-(4-Bromophenyl)-1,3-dioxolane derivatives, including reactivity, stability, and interaction with various reagents, are determined by their functional groups and molecular structure. Studies have shown that these compounds can undergo a range of chemical reactions, offering valuable insights for developing new synthetic routes and applications (R. Petroski, 2002).

Scientific Research Applications

  • Synthesis of Nitrogen-Containing Compounds : Albright and Lieberman (1994) demonstrated that 2-(2-bromophenyl)-2-methyl-1,1-dioxolane reacts with various lithium amides to produce N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines, useful in synthesizing nitrogen-containing compounds (Albright & Lieberman, 1994).

  • Development of Fluorescent Compounds : García-Hernández and Gabbaï (2009) reported the synthesis of fluorescent imines using 2-(2-bromophenyl)-dioxolane. These compounds exhibit green fluorescence, suggesting potential applications in materials science (García-Hernández & Gabbaï, 2009).

  • Preparation of Methyl Vinyl Ketone Equivalents : Petroski (2002) described the preparation of 2-methyl-1,3-dioxolane-2-ethanol and 2-(2-bromoethyl)-2-methyl-1,3-dioxolane from 4-hydroxy-2-butanone, indicating their usefulness as methyl vinyl ketone equivalents in various chemical syntheses (Petroski, 2002).

  • Crystallographic Studies : Liu et al. (2009) conducted a crystallographic study of (4S,5S)-2-(2-bromophenyl)-1,3-dioxolane-4,5-dicarboxamide, providing insights into the molecular structure and potential applications in designing molecular frameworks (Liu et al., 2009).

  • Applications in Suzuki Cross-Coupling Reactions : Bei et al. (1999) explored the use of derivatives of 2-(2-bromophenyl)-1,3-dioxolane in palladium-catalyzed Suzuki cross-coupling reactions, demonstrating their effectiveness in synthesizing biaryl compounds (Bei et al., 1999).

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, as well as appropriate handling and disposal procedures.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into the compound’s properties or mechanism of action.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some or all of this information may not be available. If you have a specific compound in mind, I would recommend consulting the primary scientific literature or a trusted database for the most accurate and up-to-date information.


properties

IUPAC Name

2-(4-bromophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIMHOWVWWHLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378741
Record name 2-(4-bromophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1,3-dioxolane

CAS RN

10602-01-4
Record name 2-(4-bromophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromobenzaldehyde (3 g, 0.0162 mol) in benzene (60 mL) was treated with p-toluenesulfonic acid monohydrate (0.15 g, 0.79 mmol) and ethylene glycol (5 mL, 0.0896 mol). The reaction was refluxed under nitrogen with azeotropic removal of water. After 3 hours, the reaction was cooled to room temperature and diluted with an equal volume of ethyl acetate. This solution was washed twice with aqueous bicarbonate, dried over magnesium sulfate and concentrated under reduced pressure. A colorless oil was recovered. Yield=2.83 g (92%). TLC (5% ethyl acetate in hexanes) showed clean product, Rf=0.17.
Quantity
3 g
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0.15 g
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5 mL
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60 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-bromobenzaldehyde (102 g, 0.55 mol) and ethylene glycol (100 g, 1.65 mol) in benzene (1 l) were added a small amount of 10-camphorsulfonic acid, and the mixture was refluxed for 3 hours, while water was removed with Dean-Stark. After allowing to cool, saturated sodium hydrogencarbonate solution was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulfate, and the solvent was distilled to give the title compound (126 g, 0.55 mol, 100%).
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102 g
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100 g
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100%

Synthesis routes and methods III

Procedure details

4-Bromobenzaldehyde (56 g, 0.3 mole) was dissolved in 500 mls of benzene containing 80 mls (excess) of ethylene glycol. This mixture was stirred rapidly via motor. p-Toluenesulfonic acid (5 g) was added and the mixture was refluxed with a water separator overnight (24 hours). The cooled mixture was poured into 1 liter of 5% K2CO3 and extracted with ethyl acetate. The organic phase was washed with H2O and then brine. The extract was dried over sodium sulfate and filtered. After solvent removal, the residue was chromatographed on silica gel using 10% ethyl acetate/hexane to give 50 g (70% yield.) of the title compound (m.p.=56°-57° C.).
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56 g
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500 mL
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5 g
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1 L
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70%

Synthesis routes and methods IV

Procedure details

40 g (216 mmol) of bromobenzaldehyde, 39 ml (700 mmol) of ethylene glycol, 1.6 g (9.3 mmol) of p-toluene sulphonic acid and 670 ml of toluene are introduced into a 2 l three-necked flask equipped with a Dean-Stark apparatus under nitrogen. The reaction mixture is taken to reflux whilst eliminating the water formed. After 24 hours of reflux, the reaction mixture is hydrolized with a saturated solution of sodium carbonate (240 ml). The organic phase is recovered and washed twice with a saturated solution of sodium chloride (2×160 ml), then concentrated under vacuum. The crude product obtained is distilled under 40 mm/Hg (150-156° C.).
Quantity
40 g
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39 mL
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1.6 g
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670 mL
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240 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromophenyl)-1,3-dioxolane
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Citations

For This Compound
89
Citations
G Roman, JZ Vlahakis, D Vukomanovic… - …, 2010 - Wiley Online Library
Previous studies by our research group have been concerned with the design of selective inhibitors of heme oxygenases (HO‐1 and HO‐2). The majority of these were based on a four‐…
JR Bowyer - Journal of Labelled Compounds and … - researchgate.net
We have synthesised two photoaffinity-labelling hydrophobic stilbene urea inhibitors of Photosystem 2 (PS2) bearing either an azido group (3-(3-((E) 2-(4-azidophenyl) ethenyl)-phenyl)-…
Number of citations: 0 www.researchgate.net
Z Lou, P Li, K Han - Advanced Protocols in Oxidative Stress III, 2015 - Springer
Selenium is a biologically important trace element and acts as an active center of glutathione peroxidase (GPx). GPx is the important antioxidant enzyme to protect organisms from …
Number of citations: 16 link.springer.com
JB Han, T Dong, DA Vicic, CP Zhang - Organic letters, 2017 - ACS Publications
A convenient and efficient method for the construction of aryl trifluoromethyl selenoethers from the corresponding aryl halides in the presence of Ni(COD) 2 and an appropriate ligand is …
Number of citations: 57 pubs.acs.org
J Dang, S Du, L Ren, M Zhang, P Chen, A Gao… - Liquid …, 2020 - Taylor & Francis
Heterocyclic mesogenic compounds are one of the interesting liquid crystals. Here, a series of 1-methyl-1H- benzimidazole-based mesogenic compounds incorporating ethynyl moiety, …
Number of citations: 8 www.tandfonline.com
K Takahata, S Uchida, R Goseki, T Ishizone - Polymer Chemistry, 2019 - pubs.rsc.org
A series of α,ω-chain end acyl-functionalized polystyrenes with well-defined structures was synthesized by the 1 : 1 addition reaction between 1,1-bis(4-(1-adamantanecarbonyl)phenyl)…
Number of citations: 8 pubs.rsc.org
E Fukuzaki, N Takahashi, S Imai, H Nishide, A Rajca - Polymer journal, 2005 - nature.com
A series of triphenylmethanes terminated with (a) hydrogalvinoxyl (s), bis (4-tert-butylphenyl)-(4-hydrogalvinoxylphenyl) methoxymethane 1ad, tris (4-hydrogalvinoxylphenyl) …
Number of citations: 23 www.nature.com
H Lovell - 2021 - egrove.olemiss.edu
This project investigates the synthesis of a DD-π-AA (dual donor/dual acceptor) organic dye as a potential sensitizer for dye-sensitized solar cells (DSCs). The design of this dye was …
Number of citations: 0 egrove.olemiss.edu
BW Manson, JJ Morrison, PI Coupar… - Journal of the …, 2001 - pubs.rsc.org
Hydrosilylation reactions have been used to functionalise the exterior surfaces of octavinyloctasilsesquioxane molecules to provide routes to octaaldehyde molecules. These have …
Number of citations: 29 pubs.rsc.org
KJ Roach - 1990 - ir.lib.uwo.ca
The initial step of photosynthesis involves transfer of an electron from a photo-excited porphyrin donor to a nearby ubiquinone acceptor. Compounds containing a porphyrin covalently …
Number of citations: 4 ir.lib.uwo.ca

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